1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol
Overview
Description
1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol is an organic compound with the molecular formula C({11})H({17})NO(_{3}) It is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group on a propane backbone
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzyl alcohol and epichlorohydrin.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 60°C, and reaction times varying from a few hours to overnight.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential activity as central nervous system agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those with potential biological activity.
Biological Studies: It is used in studies investigating the interaction of amino alcohols with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol exerts its effects depends on its specific application:
Pharmaceuticals: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.
Biological Targets: It can act as a ligand for certain enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Amino-2-propanol: Lacks the methoxyphenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
3-Amino-1-propanol: Similar backbone but lacks the methoxyphenyl group, affecting its reactivity and applications.
4-Methoxyphenylmethanol: Contains the methoxyphenyl group but lacks the amino and hydroxyl groups, limiting its versatility in chemical reactions.
Uniqueness: 1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical modifications and applications. The presence of both amino and hydroxyl groups, along with the methoxyphenyl moiety, provides a versatile platform for the synthesis of diverse compounds with potential biological and industrial significance.
Properties
IUPAC Name |
1-amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-11-4-2-9(3-5-11)7-15-8-10(13)6-12/h2-5,10,13H,6-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQWUUIMOPJOMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.